4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Description
4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research into similar compounds has led to developments in synthetic methodologies for N,S-containing heterocycles, with applications in creating diverse molecular structures essential for pharmaceutical development. For example, the Mannich reaction has been utilized in the synthesis of complex heterocycles, demonstrating the versatility of similar compounds in synthesizing biologically relevant molecules (Dotsenko et al., 2012). Furthermore, the exploration of polycondensation techniques has contributed to the synthesis of ordered polymers, showcasing the potential of related compounds in materials science (Yu et al., 1999).
Biological ActivitiesCompounds with structural similarities have been investigated for their biological activities, such as antimicrobial and anti-inflammatory properties. Research on derivatives of piperazine and triazole has revealed potential in treating infections and inflammation, pointing to the broader applicability of related compounds in medicinal chemistry (Başoğlu et al., 2013; Abu‐Hashem et al., 2020). These findings highlight the potential for developing new therapeutic agents based on the chemical structure of "4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide."
Drug Development Applications
The discovery and optimization of compounds for inhibiting soluble epoxide hydrolase indicate the role of similar chemical structures in developing new drug candidates. The critical role of the triazine heterocycle, as noted in the development of enzyme inhibitors, underscores the importance of structural features in achieving high potency and selectivity (Thalji et al., 2013). This research exemplifies how compounds with related structures can be key to identifying new pharmacological targets.
Properties
IUPAC Name |
4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-22-19(26)24(15-6-3-2-4-7-15)17(21-22)14-9-11-23(12-10-14)18(25)20-16-8-5-13-27-16/h2-8,13-14H,9-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYPBXGHSTZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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